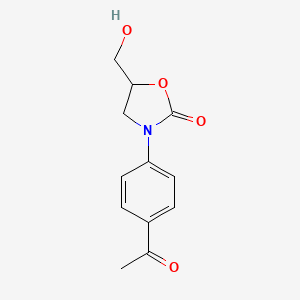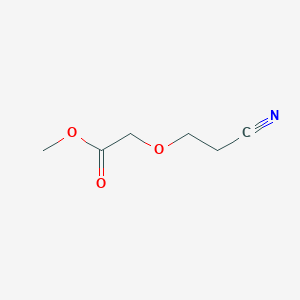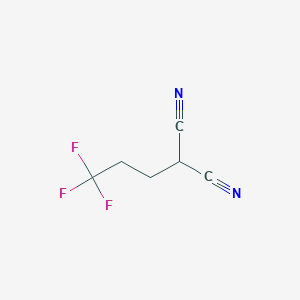
2-(3-Furanyl)phenol
Vue d'ensemble
Description
2-(3-Furanyl)phenol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a 2-hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Furanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan derivatives.
Applications De Recherche Scientifique
2-(3-Furanyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(3-Furanyl)phenol and its derivatives involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)-benzothiazole: Similar in structure but contains a benzothiazole ring instead of a furan ring.
3-(2-Hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazole: Contains a triazole ring and exhibits different chemical properties.
Uniqueness
2-(3-Furanyl)phenol is unique due to its specific combination of a furan ring and a hydroxyphenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(furan-3-yl)phenol |
InChI |
InChI=1S/C10H8O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H |
Clé InChI |
LILAGBKMHJGVJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=COC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, ethyl ester, (1R,2R)-](/img/structure/B8411902.png)
![1-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8411904.png)





![1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8411957.png)

![10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B8411965.png)
![6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8411968.png)


